N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S2/c1-8-12-11(18-13-8)15-6-2-3-9(7-15)14-19(16,17)10-4-5-10/h9-10,14H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOIYZYOOURYHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCCC(C2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Ring Formation
The 3-methyl-1,2,4-thiadiazol-5-yl group is synthesized via cyclization of methyl thioamide with chlorocyanogen (ClCN). Methyl thioamide, prepared from methylamine and carbon disulfide, reacts with ClCN under basic conditions (triethylamine, 0–5°C) to yield 5-chloro-3-methyl-1,2,4-thiadiazole.
Reaction Conditions :
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Methyl thioamide (1.0 equiv), ClCN (1.2 equiv), Et₃N (2.0 equiv), THF, 0°C, 12 h.
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Yield : 68–75% after column purification (SiO₂, hexane/EtOAc 4:1).
Piperidine Functionalization
Piperidin-3-amine is protected as its Boc derivative to prevent undesired side reactions during thiadiazole coupling:
Procedure :
Nucleophilic Substitution
The Boc-protected piperidine undergoes nucleophilic substitution with 5-chloro-3-methyl-1,2,4-thiadiazole:
Optimized Conditions :
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5-Chloro-3-methyl-1,2,4-thiadiazole (1.2 equiv), Boc-piperidin-3-amine (1.0 equiv), K₂CO₃ (2.0 equiv), DMF, 80°C, 24 h.
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Deprotection : TFA/DCM (1:1, v/v), 2 h, room temperature.
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Final Product : 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-amine (58% overall yield).
Synthesis of Cyclopropanesulfonyl Chloride
Sulfonic Acid Formation
Cyclopropanesulfonic acid is prepared via Grignard reaction:
Chlorination to Sulfonyl Chloride
The sulfonic acid is converted to the sulfonyl chloride using PCl₅ :
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Cyclopropanesulfonic acid (1.0 equiv), PCl₅ (2.5 equiv), reflux, 6 h.
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Distillation under reduced pressure affords cyclopropanesulfonyl chloride (74% yield).
Sulfonamide Coupling
The final step involves reacting 1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-amine with cyclopropanesulfonyl chloride:
Procedure :
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1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-amine (1.0 equiv) is dissolved in DCM.
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Cyclopropanesulfonyl chloride (1.2 equiv) and Et₃N (2.0 equiv) are added dropwise at 0°C.
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Stir at room temperature for 12 h.
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Workup includes washing with 1 M HCl, saturated NaHCO₃, and brine.
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Purification via silica gel chromatography (EtOAc/MeOH 9:1) yields the target compound (63% yield).
Analytical Characterization
1H NMR (400 MHz, DMSO-d6) :
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δ 1.02–1.20 (m, 4H, cyclopropane CH₂),
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δ 2.40 (s, 3H, thiadiazole CH₃),
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δ 2.90–3.10 (m, 1H, piperidine CH),
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δ 3.50–3.80 (m, 4H, piperidine CH₂),
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δ 7.20 (br s, 1H, NH).
HRMS (ESI+) :
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Calculated for C₁₂H₁₈N₄O₂S₂ [M+H]+: 330.0821.
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Found: 330.0818.
Yield Optimization and Challenges
Thiadiazole-Piperidine Coupling
Sulfonamide Purity
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Issue : Residual sulfonic acid in cyclopropanesulfonyl chloride.
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Fix : Additional distillation at 80°C under vacuum improved purity to >95%.
Alternative Synthetic Routes
Direct Sulfonylation of Piperidine
An alternative approach involves pre-forming the sulfonamide on piperidine before introducing the thiadiazole:
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Piperidin-3-amine is reacted with cyclopropanesulfonyl chloride (1.1 equiv) in DCM/Et₃N.
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The resulting N-(piperidin-3-yl)cyclopropanesulfonamide is coupled with 5-bromo-3-methyl-1,2,4-thiadiazole via Buchwald-Hartwig amination.
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Yield : 51% (lower due to steric hindrance).
Industrial-Scale Considerations
For bulk synthesis, the following adjustments are recommended:
Chemical Reactions Analysis
Thiadiazole Ring Formation
The 1,2,4-thiadiazole core is typically synthesized via cyclization of thiosemicarbazide derivatives. For example:
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Reaction : Thiosemicarbazide reacts with carboxylic acids in the presence of dehydrating agents like polyphosphate ester (PPE) to form 1,2,4-thiadiazoles through salt formation, dehydration, and cyclodehydration .
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Conditions : Reactions are often conducted at moderate temperatures (e.g., <85°C) to avoid decomposition .
Piperidine Substitution
The piperidine ring substitution at position 3 may involve nucleophilic substitution or coupling reactions. For instance:
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Reagents : Alkylating agents or coupling reagents (e.g., propylphosphonic anhydride, T3P) could facilitate attachment of the thiadiazole to the piperidine .
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Mechanism : The thiadiazole’s nitrogen or sulfur atom may act as a leaving group, enabling substitution at the piperidine’s 3-position .
Cyclopropanesulfonamide Formation
The sulfonamide group is typically introduced via reaction with cyclopropanesulfonyl chloride:
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Reaction : The piperidine amine reacts with cyclopropanesulfonyl chloride in the presence of a base (e.g., Cs₂CO₃) to form the sulfonamide .
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Conditions : Room temperature, inert solvents (e.g., acetonitrile or DMF) .
Thiadiazole Cyclization
The formation of the 1,2,4-thiadiazole involves:
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Nucleophilic Attack : The thiosemicarbazide’s nitrogen attacks the carboxylic acid’s carbonyl carbon.
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Dehydration : Loss of water yields an intermediate.
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Cyclization : The sulfur atom participates in ring closure, forming the aromatic thiadiazole .
Piperidine Substitution
The substitution at the piperidine’s 3-position may proceed via:
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Electrophilic Attack : The thiadiazole’s reactive site (e.g., sulfur or nitrogen) acts as an electrophile, reacting with the piperidine’s amine group .
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Catalytic Coupling : Reagents like T3P or phosphoryl transfer agents facilitate bond formation .
Sulfonamide Formation
The reaction with cyclopropanesulfonyl chloride involves:
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Dehydrohalogenation : The chloride leaves as a good leaving group.
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Nucleophilic Attack : The piperidine’s amine attacks the electrophilic sulfur of the sulfonyl chloride .
Analytical Characterization
The compound’s structure and purity are confirmed using:
Potential Side Reactions and Stability
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit notable antimicrobial properties. N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide has been studied for its potential efficacy against a range of bacterial strains. For instance, studies have shown that derivatives of thiadiazole can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Thiadiazole derivatives have been reported to induce apoptosis in cancer cells. Specific studies highlight that compounds similar to this compound can inhibit tumor growth in various cancer models . The mechanism often involves the modulation of cell cycle progression and the activation of apoptotic pathways.
Neuropharmacological Applications
Thiadiazole-containing compounds are being investigated for their neuroprotective effects. Preliminary studies suggest that this compound may influence neurotransmitter systems and exhibit potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agricultural Applications
Pesticidal Properties
The application of this compound extends to agricultural chemistry as a pesticide. Its effectiveness against certain pests has been documented, making it a candidate for developing new agrochemicals . The compound's mode of action typically involves disrupting the physiological processes of target pests.
Herbicidal Activity
Research has also pointed to the herbicidal properties of thiadiazole derivatives. Compounds similar to this compound have shown promise in controlling weed species without adversely affecting crop yield . This dual functionality enhances its appeal in sustainable agriculture practices.
Materials Science
Polymer Chemistry
In materials science, this compound has potential applications in developing novel polymeric materials. Its unique chemical structure can be utilized to synthesize polymers with specific properties such as increased thermal stability and enhanced mechanical strength .
Nanotechnology Applications
The compound is also being explored for use in nanotechnology. Its ability to form complexes with metal ions opens avenues for creating nanomaterials with tailored electronic and optical properties. These materials could be used in sensors and electronic devices .
Mechanism of Action
The mechanism of action of N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis or protein function .
Comparison with Similar Compounds
Comparison with Structural Analogs
The provided evidence highlights several structurally related compounds, primarily from ChemDiv’s catalog (), which differ in heterocyclic systems, substituents, and functional groups. Below is a comparative analysis based on structural features and inferred physicochemical properties:
Key Structural Differences
Heterocycle Core
- Thiadiazole vs. Oxadiazole : The target compound’s 1,2,4-thiadiazole contains sulfur, which increases lipophilicity compared to the oxygen-containing 1,2,4-oxadiazole in SY096041. This difference may enhance membrane permeability but reduce aqueous solubility .
Functional Groups
- Sulfonamide vs. Carboxamide : The sulfonamide group in the target compound is more acidic (pKa ~1–2) than carboxamides (pKa ~10–12), which may influence ionization state and solubility under physiological conditions. Sulfonamides are also associated with metabolic stability due to resistance to enzymatic hydrolysis .
- Cyclopropane vs. Tetrahydro-2H-pyran: The cyclopropane’s strained ring may confer rigidity, favoring specific conformations for receptor binding.
Substituent Variations
- Decahydropyrido-oxazepine Derivatives (SY096042–SY096045) : These compounds replace the thiadiazole-piperidine scaffold with fused oxazepine rings. The larger, saturated systems likely improve solubility but reduce passive diffusion across biological membranes compared to the target compound’s compact structure .
Theoretical Implications for Drug Development
- Pharmacokinetics : The thiadiazole and cyclopropane in the target compound suggest favorable blood-brain barrier penetration, whereas oxadiazole and pyran-containing analogs may exhibit improved solubility for peripheral targets.
- Synthetic Accessibility : Thiadiazole synthesis often requires harsh conditions (e.g., H2S or P2S5), making the target compound more challenging to produce than oxadiazole derivatives, which can be formed via milder cyclization reactions .
Biological Activity
N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide is a compound that has garnered attention for its diverse biological activities, particularly within the context of medicinal chemistry. This article provides a detailed overview of its biological activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that integrates a 1,2,4-thiadiazole moiety with piperidine and cyclopropanesulfonamide groups. The general formula is represented as:
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole show significant anticancer properties. For instance, studies have demonstrated that compounds containing the thiadiazole ring can inhibit the proliferation of various cancer cell lines. Notably, this compound has been evaluated for its effects on MCF-7 breast cancer cells and other lines.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Inhibition of STAT3 |
| Compound B | A549 | 10.0 | Induction of Apoptosis |
| This compound | MCF-7 | TBD | TBD |
Antimicrobial Properties
Thiadiazole derivatives are known for their antimicrobial activities against bacteria and fungi. The compound has shown promising results in vitro against various pathogens.
Table 2: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | TBD |
| S. aureus | TBD |
| C. albicans | TBD |
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole derivatives has been explored in several studies. These compounds often exert their effects through the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways.
Case Studies and Research Findings
- Study on Anticancer Mechanisms : A recent study highlighted the effectiveness of thiadiazole derivatives in inducing apoptosis in cancer cells by targeting specific transcription factors such as STAT3 and inhibiting cyclin-dependent kinases (CDKs) . The study noted that compounds similar to this compound exhibited significant G2/M phase arrest in treated cells.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of various thiadiazole derivatives against clinical isolates. The results indicated that certain modifications to the thiadiazole ring enhanced antibacterial potency .
Q & A
Basic: What synthetic strategies are employed to construct the 1,2,4-thiadiazole and piperidine moieties in this compound?
The synthesis typically involves a multi-step approach:
- 1,2,4-Thiadiazole Formation : Cyclization of thiourea derivatives (e.g., from 3-methylthiosemicarbazide) with nitriles or carbonyl compounds under acidic or basic conditions .
- Piperidine Functionalization : Alkylation or reductive amination of piperidin-3-amine precursors, followed by sulfonylation with cyclopropanesulfonyl chloride in the presence of a base like triethylamine .
- Key Reagents : Thiocyanate derivatives for thiadiazole ring closure, and alkyl halides for introducing substituents on the piperidine nitrogen .
Advanced: How can reaction conditions be optimized to mitigate competing side reactions during sulfonamide coupling?
Competing reactions (e.g., over-sulfonylation or piperidine ring degradation) are minimized by:
- Temperature Control : Maintaining 0–5°C during sulfonyl chloride addition to reduce exothermic side reactions .
- Solvent Selection : Using polar aprotic solvents (e.g., DCM or THF) to stabilize intermediates and improve regioselectivity .
- Stoichiometric Precision : Limiting sulfonyl chloride to 1.1 equivalents and employing scavengers (e.g., DMAP) to quench excess reagent .
Basic: What spectroscopic techniques confirm the structural integrity of the synthesized compound?
- NMR : H and C NMR verify piperidine conformation (e.g., axial vs. equatorial sulfonamide orientation) and cyclopropane ring integrity .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, while fragmentation patterns validate the thiadiazole-piperidine linkage .
- X-Ray Crystallography : Resolves stereochemical ambiguities, particularly for the cyclopropane sulfonamide group .
Advanced: How do stereoelectronic effects of the cyclopropane ring influence biological activity?
The cyclopropane’s strained sp hybridized carbons enhance sulfonamide group rigidity, affecting target binding:
- Computational Studies : Density Functional Theory (DFT) models predict enhanced hydrogen-bonding capacity with enzyme active sites due to the sulfonamide’s fixed geometry .
- Comparative Assays : Analogues with non-rigid substituents (e.g., linear alkyl sulfonamides) show reduced potency in kinase inhibition assays, highlighting the cyclopropane’s role in conformational restriction .
Basic: What in vitro assays are used to evaluate its antimicrobial potential?
- MIC Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth, with readouts at 18–24 hours .
- Enzyme Inhibition : Fluorometric assays targeting bacterial dihydrofolate reductase (DHFR), measuring IC values via NADPH oxidation .
Advanced: How to resolve contradictions in reported IC50_{50}50 values across enzymatic studies?
Discrepancies often arise from:
- Assay Conditions : Variations in buffer pH (e.g., Tris-HCl vs. phosphate buffers) or ionic strength alter sulfonamide ionization and binding .
- Purity Thresholds : Impurities >2% (e.g., unreacted piperidine intermediates) skew dose-response curves; HPLC purity >98% is critical for reproducible data .
- Protein Source : Recombinant vs. native enzyme preparations may exhibit differing post-translational modifications affecting ligand affinity .
Basic: What computational tools model the compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in ATP-binding pockets (e.g., kinases) .
- MD Simulations : GROMACS simulations assess stability of sulfonamide-target complexes over 100-ns trajectories, highlighting key hydrophobic interactions with cyclopropane .
Advanced: What strategies improve solubility without compromising target affinity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
